(E)-ethyl 4-(2-chloro-3-phenylacrylamido)benzoate
Overview
Description
(E)-ethyl 4-(2-chloro-3-phenylacrylamido)benzoate is an organic compound that belongs to the class of amides and esters This compound is characterized by the presence of a chloro-substituted phenylacrylamide group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 4-(2-chloro-3-phenylacrylamido)benzoate typically involves a multi-step process. One common method includes the following steps:
Preparation of 2-chloro-3-phenylacrylic acid: This can be achieved through the chlorination of cinnamic acid.
Formation of 2-chloro-3-phenylacrylamide: The acid is then converted to its corresponding amide using ammonia or an amine.
Esterification: The final step involves the esterification of the amide with ethyl 4-hydroxybenzoate under acidic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 4-(2-chloro-3-phenylacrylamido)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: Formation of 4-(2-chloro-3-phenylacrylamido)benzoic acid.
Reduction: Formation of ethyl 4-(2-chloro-3-phenylamino)benzoate.
Substitution: Formation of ethyl 4-(2-hydroxy-3-phenylacrylamido)benzoate or ethyl 4-(2-amino-3-phenylacrylamido)benzoate.
Scientific Research Applications
(E)-ethyl 4-(2-chloro-3-phenylacrylamido)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals or as a precursor for materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-ethyl 4-(2-chloro-3-phenylacrylamido)benzoate involves its interaction with specific molecular targets. The chloro-substituted phenylacrylamide group can interact with enzymes or receptors, potentially inhibiting their activity. The ester group may also play a role in the compound’s bioavailability and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(2-chloro-3-phenylacrylamido)benzoate: Similar structure but without the (E)-configuration.
Ethyl 4-(2-bromo-3-phenylacrylamido)benzoate: Similar structure with a bromo group instead of a chloro group.
Ethyl 4-(2-chloro-3-phenylacrylamido)benzoate: Similar structure with different substituents on the phenyl ring.
Uniqueness
(E)-ethyl 4-(2-chloro-3-phenylacrylamido)benzoate is unique due to its specific (E)-configuration, which can influence its reactivity and interaction with biological targets. The presence of the chloro group also imparts distinct chemical properties compared to other halogen-substituted analogs.
Properties
IUPAC Name |
ethyl 4-[[(E)-2-chloro-3-phenylprop-2-enoyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-2-23-18(22)14-8-10-15(11-9-14)20-17(21)16(19)12-13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,20,21)/b16-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLAIGLUQMKDLK-FOWTUZBSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CC=C2)/Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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